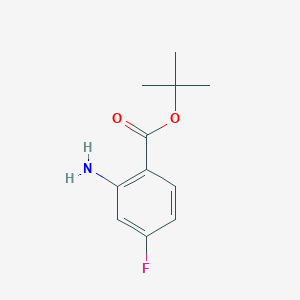

Tert-butyl 2-amino-4-fluorobenzoate

Description

Strategic Importance of Fluorine in Aromatic Scaffolds for Chemical Research

The introduction of fluorine atoms into aromatic systems profoundly alters the physicochemical properties of the parent molecule. numberanalytics.comresearchgate.net Fluorine's high electronegativity, the strongest of all elements, creates strong carbon-fluorine bonds and induces significant electronic effects. numberanalytics.comnih.gov These modifications can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design. researchgate.netnih.govresearchgate.net

Furthermore, the presence of fluorine can influence a molecule's conformation, membrane permeability, and binding affinity to biological targets. researchgate.netnih.govmdpi.com The substitution of hydrogen with fluorine, which has a relatively small van der Waals radius, often results in minimal steric hindrance, allowing the modified molecule to still fit into enzyme active sites or protein receptors. researchgate.netmdpi.com This strategic placement can lead to more potent and selective bioactive compounds. researchgate.netmdpi.com The unique properties imparted by fluorine have made fluorinated aromatic compounds indispensable in the development of new drugs and advanced materials. researchgate.netresearchgate.net

Contextualization of Aminoaryl Esters as Versatile Synthetic Intermediates

Aminoaryl esters are a class of organic compounds characterized by an amino group and an ester functionality attached to an aromatic ring. This combination of functional groups makes them exceptionally versatile intermediates in organic synthesis. The amino group can act as a nucleophile or be transformed into a wide range of other nitrogen-containing functionalities through diazotization and subsequent reactions. The ester group, on the other hand, can serve as a directing group in electrophilic aromatic substitution reactions and can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

The interplay between the amino and ester groups allows for a diverse array of chemical transformations, making aminoaryl esters valuable precursors for the synthesis of complex molecules, including pharmaceuticals, dyes, and polymers. acs.org Their utility is further enhanced by the ability to protect either the amino or the ester group, allowing for selective reactions at different sites of the molecule.

Significance of Tert-butyl 2-amino-4-fluorobenzoate (B8507550) as a Key Building Block

Tert-butyl 2-amino-4-fluorobenzoate, with its specific arrangement of a fluorine atom, an amino group, and a tert-butyl ester on a benzene (B151609) ring, represents a highly strategic building block in organic synthesis. The tert-butyl ester group provides steric bulk, which can influence the regioselectivity of reactions, and can be readily removed under acidic conditions to reveal the carboxylic acid. The ortho-amino group can direct metallation reactions and participate in cyclization reactions to form heterocyclic systems.

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. chemimpex.com The presence of the fluorine atom at the 4-position enhances the lipophilicity and metabolic stability of the resulting products, properties that are highly desirable in drug discovery. researchgate.netchemimpex.com Researchers utilize this building block in the creation of novel therapeutic agents and agrochemicals. chemimpex.com

Overview of Research Trends in Fluorinated Aromatic Compound Synthesis and Reactivity

The field of fluorinated aromatic compound synthesis is continually evolving, driven by the increasing demand for these molecules in various applications. numberanalytics.com Historically, the synthesis of these compounds was challenging due to the high reactivity of elemental fluorine and the limited availability of effective fluorinating agents. numberanalytics.com However, significant progress has been made in recent decades.

Current research focuses on the development of more efficient, selective, and safer fluorination methods. This includes the design of novel electrophilic and nucleophilic fluorinating reagents, the use of transition-metal catalysis to achieve regioselective fluorination, and the exploration of electrochemical fluorination as a sustainable alternative. numberanalytics.comthermofisher.com There is also a growing interest in late-stage fluorination, where a fluorine atom is introduced at a late step in a synthetic sequence, allowing for the rapid generation of fluorinated analogs of complex molecules.

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

tert-butyl 2-amino-4-fluorobenzoate |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,13H2,1-3H3 |

InChI Key |

XQPPFRAWMNHKLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)N |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 Amino 4 Fluorobenzoate

Esterification Approaches for 2-amino-4-fluorobenzoic Acid Precursors

The most direct route to tert-butyl 2-amino-4-fluorobenzoate (B8507550) involves the esterification of 2-amino-4-fluorobenzoic acid. This transformation requires the formation of a sterically hindered tert-butyl ester, which presents unique challenges. Several methods have been developed to achieve this, ranging from classical acid catalysis to more modern coupling and green chemistry approaches.

Direct Esterification with Tert-butyl Alcohol and Catalysis

Direct esterification of carboxylic acids with tert-butyl alcohol is a common method for synthesizing tert-butyl esters. This reaction is typically catalyzed by a strong acid. For the synthesis of tert-butyl 2-amino-4-fluorobenzoate, this would involve reacting 2-amino-4-fluorobenzoic acid with an excess of tert-butyl alcohol or a suitable tert-butylating agent in the presence of an acid catalyst.

One-pot preparations using anhydrous magnesium sulfate (B86663) and catalytic sulfuric acid have been shown to be effective for converting carboxylic acids to their tert-butyl esters. researchgate.net Another approach involves the use of boron trifluoride diethyl etherate in combination with anhydrous magnesium sulfate. researchgate.net While these methods are generally applicable, the presence of the amino group on the aromatic ring in 2-amino-4-fluorobenzoic acid may necessitate protection to avoid side reactions, although some procedures can directly afford tert-butyl esters with free amino groups. organic-chemistry.org

| Catalyst System | Reagents | Key Features |

| Sulfuric Acid | tert-butanol, anhydrous MgSO₄ | One-pot procedure, good yields for various substrates. researchgate.net |

| Boron Trifluoride Etherate | tert-butanol, anhydrous MgSO₄ | Effective for protected amino acids. researchgate.net |

| Bis(trifluoromethanesulfonyl)imide | tert-butyl acetate (B1210297) | Directly affords tert-butyl esters with free amino groups. organic-chemistry.org |

Carbodiimide-Mediated Coupling for Tert-butyl Ester Formation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used reagents for the formation of amide and ester bonds. peptide.comuni-kiel.de These reagents activate the carboxylic acid, allowing for nucleophilic attack by an alcohol. In the context of synthesizing this compound, 2-amino-4-fluorobenzoic acid would be treated with a carbodiimide (B86325) in the presence of tert-butyl alcohol.

The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions such as racemization, which is particularly important when dealing with chiral amino acids. peptide.comuni-kiel.de For the esterification with a sterically hindered alcohol like tert-butyl alcohol, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often required. peptide.comresearchgate.net The choice of carbodiimide can also be crucial; for instance, DIC is often preferred in solid-phase synthesis because its urea (B33335) byproduct is more soluble than that of DCC. peptide.com Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also available and facilitate easier workup procedures. peptide.comthermofisher.com

| Coupling Reagent | Additive/Catalyst | Key Features |

| DCC | DMAP | Common in solution-phase synthesis; byproduct is largely insoluble. peptide.com |

| DIC | HOBt, DMAP | Preferred for solid-phase synthesis due to soluble urea byproduct. peptide.com |

| EDC | HOBt, DMAP | Water-soluble, allowing for easy removal of byproducts. peptide.comthermofisher.com |

Transesterification Routes to this compound

Transesterification offers an alternative pathway to tert-butyl esters. This method involves the conversion of a more reactive ester, such as a methyl or ethyl ester of 2-amino-4-fluorobenzoic acid, into the desired tert-butyl ester. This is typically achieved by reacting the starting ester with tert-butyl alcohol in the presence of a suitable catalyst. While direct transesterification with tert-butyl alcohol can be challenging, the use of tert-butyl acetate can facilitate the reaction. researchgate.net

Green Chemistry Strategies for Tert-butyl Ester Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of tert-butyl esters, several green chemistry strategies have emerged. One novel approach utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This method is particularly appealing as it operates at ambient temperature without the need for additional heating and in a neutral environment, making it suitable for sensitive molecules. rsc.org

Another sustainable approach involves the use of flow microreactor systems. rsc.org These systems can offer more efficient and versatile synthesis compared to traditional batch processes. rsc.org A Chinese patent also describes a metal-free synthesis of tert-butyl esters from nitrile compounds and tert-butyl peroxide, highlighting the move away from transition-metal catalysts. google.com

| Green Method | Reagents/Conditions | Advantages |

| Electromagnetic Milling | (Boc)₂O, ferromagnetic rods | Solvent-free, base-free, ambient temperature, neutral conditions. rsc.org |

| Flow Microreactors | Not specified | Increased efficiency, versatility, and sustainability compared to batch processes. rsc.org |

| Metal-Free Synthesis | Nitrile compounds, tert-butyl peroxide | Avoids transition-metal catalysts, uses inexpensive raw materials. google.com |

Amination Strategies for Fluorobenzoate Precursors

An alternative synthetic strategy involves introducing the amino group at the C2 position of a pre-functionalized fluorobenzoate ring. This approach relies on the principles of nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) for Amino Group Introduction at C2

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for introducing nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this context, a suitable starting material would be a di-halogenated benzoic acid ester, such as tert-butyl 2,4-difluorobenzoate. The fluorine atom at the C2 position, activated by the para-fluoro and the ortho-tert-butoxycarbonyl groups, can be displaced by an amine nucleophile.

The SNAr mechanism proceeds via an addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The stability of this complex is enhanced by the presence of electron-withdrawing substituents. masterorganicchemistry.com The reaction is typically carried out by treating the fluorobenzoate precursor with an amine source, such as ammonia (B1221849) or a protected amine, often in a polar aprotic solvent. The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, making fluorinated precursors particularly suitable for this transformation. masterorganicchemistry.com

Transition Metal-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The construction of the C-N bond in aryl amines is a cornerstone of modern organic synthesis, with the Buchwald-Hartwig amination standing out as a premier method. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine. wikipedia.org For the synthesis of this compound, this reaction represents a powerful strategy, typically involving the coupling of an ammonia equivalent with a suitably substituted aryl precursor, such as tert-butyl 2-halo-4-fluorobenzoate.

The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent.

Catalyst Systems and Conditions: Early "first-generation" catalyst systems often utilized monodentate phosphine (B1218219) ligands. However, significant advancements have been made with the development of sterically hindered and electron-rich ligands that dramatically improve reaction scope, efficiency, and conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPPP were instrumental in extending the reaction's utility to primary amines. wikipedia.org More recent generations of catalysts, often employing bulky, electron-rich alkylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), allow for the coupling of a wide array of aryl and heteroaryl chlorides, bromides, and triflates under milder conditions and with lower catalyst loadings. libretexts.orgorganic-chemistry.org

For the synthesis of a primary arylamine like this compound, a key challenge is the choice of the ammonia source. Direct use of ammonia gas can be difficult; therefore, ammonia equivalents are often employed. Reagents such as lithium bis(trimethylsilyl)amide (LiHMDS) or benzophenone (B1666685) imine can serve as effective surrogates for NH2. organic-chemistry.org

Below is a table illustrating typical components of a Buchwald-Hartwig amination system applicable to this synthesis.

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. libretexts.org |

| Ligand | XPhos, SPhos, RuPhos, BINAP | Stabilizes the palladium center and facilitates key steps of the catalytic cycle. wikipedia.orgorganic-chemistry.org |

| Aryl Halide/Triflate | tert-Butyl 2-bromo-4-fluorobenzoate | The electrophilic partner providing the aryl group. |

| Amine Source | Ammonia, LiN(SiMe₃)₂, Ph₂C=NH | The nucleophilic partner providing the amino group. organic-chemistry.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile and facilitates the deprotonation step. orgsyn.org |

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. libretexts.org |

The choice of these components is crucial for achieving high yields and preventing side reactions, such as hydrodehalogenation. wikipedia.org

Reductive Amination Methods for Aryl Ester Synthesis

Reductive amination is a widely used method for synthesizing amines, which traditionally involves the reaction of a ketone or aldehyde with an amine to form an imine, followed by reduction. wikipedia.orgmasterorganicchemistry.com While this classic approach is not directly applicable to the formation of an aryl-nitrogen bond on an unfunctionalized aromatic ring, related reductive C-N bond-forming strategies have been developed for the synthesis of arylamines.

These advanced methods often start with a nitroarene precursor. For the synthesis of this compound, a plausible route would involve the reduction of a nitro group on a precursor like tert-butyl 4-fluoro-2-nitrobenzoate. The reduction of the nitro group to an amine can be achieved using various reagents, including:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. google.com

Metal Reductants in Acid: Metals such as iron, zinc, or tin in the presence of an acid like HCl. google.com

A more direct, though less common, variant that can be classified under a broad definition of reductive amination is the reductive coupling of nitroarenes with other partners. organic-chemistry.org For instance, transition-metal-free methods using triphenylphosphine (B44618) under visible light irradiation can mediate the reductive amination between nitroarenes and boronic acids to form C-N bonds. organic-chemistry.org While this specific example forms a secondary amine, it highlights the ongoing expansion of reductive amination-type reactions.

The key advantage of these methods is the ready availability of nitroaromatic starting materials, which are often easily prepared through electrophilic nitration of the corresponding aromatic compound.

Fluorination Reactions for Aminobenzoate Precursors

Introducing a fluorine atom onto an aromatic ring is a critical step that can be performed at various stages of the synthesis. The strategy often depends on the availability of starting materials and the desired regioselectivity.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of a nucleophilic, electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org For the synthesis of this compound, this approach would typically involve the direct fluorination of a precursor such as tert-butyl 2-aminobenzoate. The amino group (-NH₂) and the ester group (-COOBu-t) are ortho, para-directing and meta-directing, respectively. The powerful activating and ortho, para-directing effect of the amino group would dominate, directing the incoming electrophile.

A variety of modern electrophilic fluorinating agents have been developed to replace hazardous reagents like elemental fluorine. wikipedia.orgtcichemicals.com These reagents are typically N-F compounds, which are more stable, safer, and easier to handle. researchgate.net

Common Electrophilic Fluorinating Agents:

| Reagent | Acronym | Characteristics |

| Selectfluor® | F-TEDA-BF₄ | A highly effective, versatile, and commercially available crystalline salt. juniperpublishers.comnih.gov |

| N-Fluorobenzenesulfonimide | NFSI | A neutral, stable, and effective reagent for fluorinating a wide range of nucleophiles. wikipedia.orgjuniperpublishers.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral N-F reagent used for fluorinating carbanions and other nucleophiles. wikipedia.org |

The reaction mechanism is thought to proceed either through a direct SN2 attack of the nucleophilic carbon on the fluorine atom or via a single-electron transfer (SET) pathway, though the exact mechanism remains a subject of debate. wikipedia.orgnih.gov Achieving high regioselectivity for the 4-position is a significant challenge that depends on steric hindrance and the electronic directing effects of the substituents present on the aromatic ring.

Nucleophilic Fluorination Strategies on Benzoic Acid Derivatives

Nucleophilic fluorination offers an alternative pathway where a fluoride (B91410) ion (F-) displaces a leaving group on an electron-deficient aromatic ring. ucla.edu This process, known as nucleophilic aromatic substitution (SNAr), requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. google.com

A potential synthetic route to this compound using this strategy could start from a precursor like tert-butyl 2-amino-4-nitrobenzoate or tert-butyl 2-amino-4-chlorobenzoate. However, the SNAr reaction is challenging on this substrate due to the electron-donating nature of the amino group, which deactivates the ring towards nucleophilic attack.

A more viable approach is the Balz-Schiemann reaction . This classic transformation involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is typically prepared by diazotizing an aromatic amine with sodium nitrite (B80452) in the presence of fluoroboric acid (HBF₄). google.com

Synthetic Sequence via Balz-Schiemann Reaction:

Starting Material: tert-Butyl 2,4-diaminobenzoate or tert-butyl 2-amino-4-nitrobenzoate (which is then reduced to the diamine).

Diazotization: The 4-amino group is selectively diazotized using NaNO₂ and HBF₄ at low temperatures (0–5 °C).

Fluorination: The resulting diazonium salt is gently heated, causing it to decompose, release nitrogen gas, and install a fluorine atom at the 4-position.

This method provides excellent regiocontrol for the introduction of fluorine.

Regioselective Synthesis and Positional Isomer Control

Achieving the correct arrangement of substituents to form this compound, as opposed to other positional isomers, is paramount. The synthetic strategy must exert precise control over the placement of the amino and fluoro groups.

Control in C-N Bond Formation: If starting with a difunctionalized precursor like tert-butyl 2,4-difluorobenzoate or tert-butyl 4-fluoro-2-bromobenzoate, selective amination at the 2-position is required. The regioselectivity of a Buchwald-Hartwig amination in such cases is governed by the relative reactivity of the C-X bonds. Generally, C-I bonds are more reactive than C-Br, which are more reactive than C-Cl. For C-F bonds, reactivity is often lower, but can be influenced by the electronic environment. The electronic nature of the position can also play a key role; for instance, a position that is more electron-deficient may be more susceptible to oxidative addition by the palladium catalyst.

Control in Fluorination:

Electrophilic Fluorination: When fluorinating tert-butyl 2-aminobenzoate, the powerful ortho, para-directing amino group dictates the position of fluorination. The incoming electrophilic fluorine ("F+") will be directed to the positions ortho and para to the -NH₂ group. Since the other ortho position (position 3) is sterically hindered by both the amino and the bulky tert-butoxycarbonyl groups, the fluorine is predominantly directed to the para position (position 4).

Nucleophilic Fluorination: The Balz-Schiemann reaction offers unambiguous regiocontrol. By starting with a precursor that has an amino group at the 4-position (e.g., tert-butyl 2-amino-4-aminobenzoate), diazotization and subsequent fluorination will specifically place the fluorine atom at that position. Similarly, in an SNAr reaction, the position of the leaving group and the activating group dictates the site of fluorination. nih.gov

Careful selection of the synthetic route, considering the directing effects of existing substituents and the inherent selectivities of the chosen reactions, is essential for controlling the final isomeric structure.

Exploration of Novel and High-Yielding Synthetic Pathways

The field of organic synthesis is continually evolving, with ongoing research focused on developing more efficient, sustainable, and high-yielding reactions. The synthesis of this compound can benefit from these advancements.

Advanced Catalysis:

Modern Buchwald-Hartwig Systems: Research continues to produce new generations of palladium catalysts with increasingly sophisticated ligands. These systems offer higher turnover numbers, operate at lower temperatures, and tolerate a wider range of functional groups, leading to cleaner reactions and higher yields. organic-chemistry.org The use of pre-formed, air-stable precatalysts also simplifies the experimental setup. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysis has emerged as a cost-effective alternative to palladium for certain C-N and C-F bond-forming reactions. For example, copper-catalyzed fluorination of organoborons or C-H fluorination presents novel pathways. nih.gov

Innovative Methodologies:

C-H Activation/Functionalization: A cutting-edge approach involves the direct functionalization of C-H bonds. A directed C-H amination or fluorination could potentially construct the target molecule from a simpler precursor, reducing the number of synthetic steps. For example, a directing group could be used to guide a palladium catalyst to selectively functionalize the C-H bond at the 2-position of tert-butyl 4-fluorobenzoate (B1226621) with an amino group.

Flow Chemistry: Performing multi-step syntheses in continuous flow reactors can offer significant advantages over traditional batch processing. Flow chemistry can improve safety (especially when handling hazardous reagents), enhance reaction efficiency through superior heat and mass transfer, and allow for easier scale-up. A multi-step sequence to produce this compound could be streamlined into a single, continuous process.

These novel approaches, while potentially requiring more complex initial setup and optimization, hold the promise of creating more sustainable and economically viable routes to valuable chemical intermediates like this compound.

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 2 Amino 4 Fluorobenzoate

Reactions Involving the Amine Functionality (C2-NH2)

The C2-amino group is a primary nucleophilic site, enabling a variety of transformations crucial for building molecular complexity.

The primary amine of Tert-butyl 2-amino-4-fluorobenzoate (B8507550) readily undergoes acylation with acylating agents like acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is a fundamental step in the synthesis of many biologically active compounds. Similarly, sulfonylation with sulfonyl chlorides yields the corresponding sulfonamides. These reactions typically proceed under anhydrous conditions to prevent hydrolysis of the reagents.

For instance, the acylation can be carried out using an acyl chloride (e.g., O-acetylsalicyloyl chloride) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) with a tertiary amine base like triethylamine (B128534) (Et3N). nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Base | Solvent | Product Type |

|---|---|---|---|---|

| Acylation | Acetyl Chloride | Pyridine | Dichloromethane (B109758) (DCM) | Amide |

| Acylation | Acetic Anhydride | Triethylamine | Tetrahydrofuran (THF) | Amide |

| Sulfonylation | Tosyl Chloride | Pyridine | Dichloromethane (DCM) | Sulfonamide |

| Sulfonylation | Mesyl Chloride | Triethylamine | Tetrahydrofuran (THF) | Sulfonamide |

While less common than acylation, the amino group can participate in alkylation and arylation reactions. N-alkylation can be achieved with alkyl halides, though over-alkylation to form secondary and tertiary amines is a potential side reaction that must be controlled. More sophisticated methods, such as reductive amination or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), can be employed for more controlled N-arylation or N-alkylation, providing access to a diverse range of substituted aniline (B41778) derivatives.

The conversion of the aromatic amino group into a diazonium salt is a cornerstone of aromatic chemistry, opening pathways to functionalities not accessible by direct substitution. organic-chemistry.orgmasterorganicchemistry.com This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl. masterorganicchemistry.com Alternatively, organic nitrites such as tert-butyl nitrite (TBN) can be used, often under non-aqueous conditions, which can be advantageous for substrates sensitive to strong aqueous acid. nih.govruhr-uni-bochum.deresearchgate.net

The resulting aryl diazonium salt is highly reactive and serves as an excellent leaving group (N₂). masterorganicchemistry.com It can be displaced by a wide variety of nucleophiles. The copper(I)-catalyzed substitution of the diazonium group is known as the Sandmeyer reaction. masterorganicchemistry.comwikipedia.org This reaction allows for the introduction of halides (Cl, Br) and cyano groups. organic-chemistry.orgwikipedia.org

Chlorination: Using copper(I) chloride (CuCl) yields Tert-butyl 2-chloro-4-fluorobenzoate. masterorganicchemistry.com

Bromination: Using copper(I) bromide (CuBr) yields Tert-butyl 2-bromo-4-fluorobenzoate. masterorganicchemistry.comnih.gov

Cyanation: Using copper(I) cyanide (CuCN) yields Tert-butyl 2-cyano-4-fluorobenzoate. masterorganicchemistry.comwikipedia.org

The mechanism of the Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org It is important to note that reactions of diazonium salts can be sensitive, with potential side reactions such as hydroxylation, especially when using aqueous acid. scirp.org

Table 2: Sandmeyer Reaction Pathways

| Target Group | Reagent | Catalyst | Product Name |

|---|---|---|---|

| -Cl | NaNO₂ / HCl | CuCl | Tert-butyl 2-chloro-4-fluorobenzoate |

| -Br | t-BuONO | CuBr₂ | Tert-butyl 2-bromo-4-fluorobenzoate |

| -CN | NaNO₂ / H₂SO₄ | CuCN | Tert-butyl 2-cyano-4-fluorobenzoate |

Tert-butyl 2-amino-4-fluorobenzoate is a valuable precursor for the synthesis of heterocyclic compounds, particularly quinazolines and their derivatives, which are prevalent scaffolds in medicinal chemistry. researchgate.net The synthetic strategy typically involves initial transformation of the ester into a more reactive intermediate. For example, hydrolysis of the ester to 2-amino-4-fluorobenzoic acid, followed by reaction with formamide (B127407), can yield a quinazolinone. researchgate.net Alternatively, amidation of the starting ester would produce a 2-aminobenzamide, which can then undergo condensation with aldehydes or their equivalents to construct the quinazolinone ring system. nih.gov These cyclization reactions represent a powerful method for rapidly building complex molecular architectures from this versatile starting material. organic-chemistry.orgnih.gov

Reactions at the Ester Functionality (Tert-butyl Carboxylate)

The tert-butyl ester group is primarily employed as a protecting group for the carboxylic acid. Its removal is a key step in many synthetic sequences.

The deprotection of the tert-butyl ester is most commonly accomplished by acid-catalyzed hydrolysis. organic-chemistry.org Unlike the base-catalyzed hydrolysis of primary or secondary alkyl esters (which proceeds via a BAC2 mechanism), tert-butyl esters cleave under acidic conditions through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. rsc.org

The mechanism involves:

Protonation of the carbonyl oxygen by a strong acid.

Cleavage of the alkyl-oxygen bond to release the highly stable tert-butyl carbocation and the free carboxylic acid.

The tert-butyl cation is then quenched by a nucleophile or undergoes elimination to form isobutylene.

Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are highly effective for this transformation. nih.govresearchgate.net The reaction is typically rapid and clean. Lewis acids, such as zinc bromide (ZnBr₂), have also been shown to effect chemoselective hydrolysis of tert-butyl esters. researchgate.net The stability of the tert-butyl cation is the driving force for this specific cleavage pathway, making the tert-butyl ester a valuable acid-labile protecting group in organic synthesis. organic-chemistry.org

Transamidation and Hydrazinolysis Reactions

The tert-butyl ester group of this compound can be converted to amides through transamidation. This transformation typically involves reacting the ester with an amine, often at elevated temperatures or in the presence of a catalyst. A more direct route to amides involves the in-situ generation of an acid chloride from the tert-butyl ester, which then readily reacts with various amines to form the corresponding amide products in high yields under mild conditions. organic-chemistry.org

Hydrazinolysis, the reaction with hydrazine (B178648), offers a pathway to form the corresponding acyl hydrazide. This reaction is a standard method for converting esters to hydrazides and is a crucial step in various synthetic sequences, such as the synthesis of heterocycles or for peptide coupling.

Reduction of the Ester Group to Alcohol or Aldehyde

The reduction of the tert-butyl ester group can lead to either the corresponding alcohol or aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LAH) readily reduce esters to primary alcohols. harvard.edu Sodium borohydride (B1222165), a milder reducing agent, can also be used, often in the presence of an activating agent or at elevated temperatures, to achieve the same transformation. researchgate.netorganic-chemistry.org A simple and effective method involves using sodium borohydride in methanol (B129727) and tetrahydrofuran (THF) at 50°C. researchgate.net

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is a more delicate transformation that requires careful control of reaction conditions to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this purpose. researchgate.net By using a stoichiometric amount of DIBAL-H at low temperatures, typically -78 °C, the reaction can be stopped at the aldehyde stage. researchgate.net The tetrahedral intermediate formed is stable at this low temperature, preventing further reduction. researchgate.net

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to a variety of transformations, including electrophilic and nucleophilic substitutions, as well as transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Substituents

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring—the amino group (-NH2), the fluorine atom (-F), and the tert-butoxycarbonyl group (-COOtBu)—dictate the position of the incoming electrophile.

The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The fluorine atom is a deactivating but ortho-, para-directing group. Its high electronegativity withdraws electron density inductively, making the ring less reactive, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. The tert-butoxycarbonyl group is a deactivating and meta-directing group due to its electron-withdrawing nature.

The interplay of these directing effects determines the regioselectivity of EAS reactions. The strong activating effect of the amino group will likely dominate, directing electrophiles to the positions ortho and para to it (C3 and C5). However, the steric bulk of the tert-butyl ester group may hinder substitution at the C3 position.

| Substituent | Activating/Deactivating | Directing Effect |

| -NH2 | Activating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -COOtBu | Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom (C4-F)

The fluorine atom at the C4 position can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the electron-withdrawing tert-butoxycarbonyl group ortho to the fluorine atom can facilitate this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The C-F bond is generally less reactive in cross-coupling reactions compared to C-Br or C-I bonds. However, under specific catalytic conditions, the fluorine atom can be utilized as a coupling partner. More commonly, the aromatic ring would first be functionalized with a more reactive group, such as a bromine or iodine atom, to facilitate these reactions.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide. nih.gov It is a versatile method for forming carbon-carbon bonds. nih.govnih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper. wikipedia.orglibretexts.orgorganic-chemistry.org Copper-free versions of this reaction have also been developed. libretexts.orgnih.gov

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an alkene with an aryl halide. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Description | Catalysts |

| Suzuki | Forms C-C bonds between an organoboron compound and an aryl halide. nih.gov | Palladium |

| Sonogashira | Forms C-C bonds between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org | Palladium, Copper |

| Heck | Forms C-C bonds between an alkene and an aryl halide. wikipedia.orgorganic-chemistry.org | Palladium |

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles. organic-chemistry.org

For this compound, the primary amino group can act as a directing group, although it is often necessary to protect it first (e.g., as a carbamate (B1207046) or amide) to prevent it from being deprotonated by the strong base. The protected amino group would then direct lithiation to the C3 position. The fluorine atom can also act as a moderate directing group. organic-chemistry.org

Mechanistic Elucidation of Key Chemical Transformations

The key chemical transformations of this compound involve reactions at the amino group, the aromatic ring, and the ester moiety. The mechanisms of these transformations are generally analogous to those of other substituted anilines and benzoic acid derivatives.

N-Functionalization Reactions (Acylation, Alkylation, etc.):

The amino group of this compound is a primary nucleophile and readily undergoes acylation and alkylation reactions.

N-Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride) results in the formation of an N-acylated product. The rate of this reaction is influenced by the steric hindrance around the amino group and the electrophilicity of the acylating agent. Kinetic studies on the N-acylation of similar amino acids have shown that the process is typically a two-step reaction involving the formation and breakdown of a tetrahedral intermediate. researchgate.net

Buchwald-Hartwig Amination: While this compound would typically act as the amine component in this palladium-catalyzed cross-coupling reaction, the general mechanism provides insight into C-N bond formation. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.comlibretexts.orgyoutube.comorganic-chemistry.org

Electrophilic Aromatic Substitution:

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating amino group. The fluorine atom, being an ortho-, para-directing deactivator, also influences the position of substitution.

Nitration: The nitration of the aromatic ring would likely proceed via the standard mechanism for electrophilic aromatic substitution. The electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid and a strong acid catalyst like sulfuric acid. The π-electrons of the aromatic ring attack the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). A base (such as HSO₄⁻) then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring. rsc.org Theoretical calculations on similar systems have been used to confirm the nature of the transition states in such reactions. ims.ac.jpnih.govyoutube.comrutgers.edu

Table 1: Postulated Key Chemical Transformations of this compound and Their General Mechanistic Pathways

| Transformation | Reagents/Conditions | General Mechanistic Pathway |

| N-Acylation | Acid chloride, Base | Nucleophilic Acyl Substitution |

| N-Alkylation | Alkyl halide, Base | Nucleophilic Substitution (Sₙ2) |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Base | Oxidative Addition, Reductive Elimination |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution |

| Ester Hydrolysis | Acid or Base | Nucleophilic Acyl Substitution |

| Formation of Heterocycles | e.g., Phosgene derivatives | Cyclization via nucleophilic attack |

Control of Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The selective transformation of a specific functional group in the presence of others (chemoselectivity), the control of the position of reaction on the aromatic ring (regioselectivity), and the control of the three-dimensional arrangement of atoms (stereoselectivity) are crucial in the synthesis of complex molecules from this compound.

Chemoselectivity:

N- vs. C-Functionalization: The primary amino group is generally more nucleophilic than the aromatic ring. Therefore, in reactions with electrophiles under neutral or basic conditions, N-functionalization is typically favored over electrophilic aromatic substitution. To achieve C-functionalization (electrophilic substitution on the ring), the amino group is often protected, for example, by acylation, to reduce its activating effect and direct the electrophile to the ring.

Ester Stability: The tert-butyl ester is relatively stable to many reaction conditions but can be cleaved under strong acidic conditions. This allows for selective transformations at the amino group and the aromatic ring while keeping the carboxylic acid protected.

Regioselectivity:

Electrophilic Aromatic Substitution: The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic substitution. The amino group is a strong ortho-, para-director, while the fluorine atom is a weak ortho-, para-director. The tert-butoxycarbonyl group is a deactivating meta-director. The powerful activating and directing effect of the amino group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it. Of the available positions, the position para to the amino group (position 5) is sterically unhindered. The position ortho to the amino group (position 3) is also electronically activated. The other ortho position (position 1) is already substituted. Therefore, electrophilic substitution is most likely to occur at position 5. In some cases, substitution at position 3 might be observed, depending on the reaction conditions and the nature of the electrophile. For instance, in the nitration of similarly substituted aminoquinoxalinones, unexpected regioselectivity has been observed and explained by theoretical calculations. rsc.org Copper-catalyzed amination of 2-bromobenzoic acids has also shown remarkable regioselectivity. nih.gov

Stereoselectivity:

Reactions at the Amino Group: If this compound is reacted with a chiral reagent, diastereoselective transformations can be achieved. For example, acylation with a chiral acid chloride would lead to a mixture of diastereomeric amides. The diastereomeric ratio would depend on the steric and electronic interactions in the transition state.

Asymmetric Synthesis: The amino group can be used to direct stereoselective reactions. For instance, after conversion to a chiral imine, diastereoselective addition of nucleophiles to the C=N bond can be achieved. researchgate.net The use of chiral auxiliaries is a common strategy for the stereoselective synthesis of amino acids. nih.gov While no specific examples for this compound are available, this general principle is widely applied in organic synthesis.

Table 2: Strategies for Controlling Selectivity in Reactions of this compound

| Selectivity Type | Desired Outcome | General Strategy |

| Chemoselectivity | N-functionalization over C-functionalization | Utilize the higher nucleophilicity of the amino group under neutral/basic conditions. |

| C-functionalization (Electrophilic Substitution) | Protect the amino group (e.g., as an amide) to decrease its reactivity. | |

| Regioselectivity | Substitution at position 5 of the aromatic ring | Exploit the strong para-directing effect of the amino group in electrophilic aromatic substitution. |

| Stereoselectivity | Formation of a single diastereomer | React with a chiral reagent and optimize reaction conditions to maximize diastereomeric excess. |

| Enantioselective synthesis | Convert the amino group to a chiral directing group or use a chiral catalyst. |

Applications As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The presence of both an aniline-like amino group and a carboxylic ester on the same aromatic ring allows for a variety of cyclization strategies to form heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Quinazolinones are a prominent class of nitrogen-containing heterocycles, and tert-butyl 2-amino-4-fluorobenzoate (B8507550) serves as a valuable starting material for their synthesis. The general approach involves the reaction of the amino group with a suitable reagent to introduce the remaining atoms of the heterocyclic ring, followed by cyclization. nih.gov

One common method is the condensation of the parent 2-aminobenzoic acid (after deprotection of the tert-butyl ester) with amides or nitriles. nih.gov For instance, the reaction with formamide (B127407) can yield 4(3H)-quinazolinone. researchgate.net More elaborate quinazolinone structures can be accessed by reacting the anthranilate with reagents like isocyanates or isothiocyanates, leading to the formation of a urea (B33335) or thiourea (B124793) intermediate that subsequently cyclizes. This approach allows for the introduction of various substituents on the quinazolinone core. The fluorine atom at the 7-position of the resulting quinazolinone ring, originating from the starting material, is often desired for its potential to modulate the biological activity of the final molecule.

A variety of synthetic methods have been developed for quinazolinone synthesis, including microwave-assisted protocols that can improve reaction times and yields. nih.gov Palladium-catalyzed three-component reactions of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide provide another efficient route to these structures. organic-chemistry.org

Table 1: Selected Synthetic Routes to Quinazolinones

| Starting Materials | Reagents | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzoic acid derivatives | Formamide, Acetic Anhydride | 4(3H)-Quinazolinones | nih.govresearchgate.net |

| 2-Aminobenzamides | α-Keto acids | 2-Substituted Quinazolinones | organic-chemistry.org |

| o-Iodoanilines | Cyanamide | 2-Aminoquinazolin-4(3H)-ones | organic-chemistry.org |

The structural elements of tert-butyl 2-amino-4-fluorobenzoate also lend themselves to the synthesis of other important heterocyclic systems.

Indole (B1671886) Scaffolds: While not a direct precursor for the indole core itself, derivatives of this compound can be incorporated into more complex indole-containing structures. nih.gov For example, the amino group can be functionalized and then coupled with a suitable partner to construct a larger molecule where the fluorinated aminobenzoate moiety is attached to a pre-existing indole ring. mdpi.com

Benzoxazine (B1645224) and Benzothiazole (B30560) Scaffolds: The synthesis of benzoxazines and benzothiazoles often involves the condensation of a 2-aminophenol (B121084) or 2-aminothiophenol (B119425), respectively, with a carbonyl compound or its equivalent. While this compound is a 2-aminobenzoic acid derivative, it can be chemically modified to serve as a precursor to these systems. For instance, reduction of the carboxylic acid to an alcohol would provide a 2-aminobenzyl alcohol derivative, a key intermediate for benzoxazine synthesis. Similarly, conversion of the carboxylic acid to a thioacid or related sulfur-containing group could pave the way for benzothiazole formation. The synthesis of 2-substituted benzothiazoles can be achieved by reacting 2-aminothiophenol with various aldehydes. derpharmachemica.com A range of catalysts and reaction conditions, including microwave irradiation and the use of reagents like p-toluenesulfonic acid, have been employed for this transformation. derpharmachemica.comderpharmachemica.com

The amino group of this compound is a key functional handle for building larger heterocyclic systems like pyrimidines and triazines.

Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon unit with a reagent containing a C-N-C-N backbone, such as guanidine (B92328) or urea. While not a direct precursor in the most common pyrimidine syntheses, the amino group of this compound can be used to introduce this fluorinated aromatic moiety onto a pre-formed pyrimidine ring through nucleophilic aromatic substitution reactions. For example, reacting a chloropyrimidine with the amino group of the benzoate (B1203000) would lead to the corresponding aminopyrimidine derivative. nih.gov

Triazine Derivatives: The synthesis of 1,3,5-triazines typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The chlorine atoms can be sequentially substituted by nucleophiles. The amino group of this compound can act as a nucleophile to displace one or more of the chlorine atoms on the triazine ring, allowing for the incorporation of the fluorobenzoate unit into the final structure. nih.gov The reaction conditions can be controlled to achieve mono-, di-, or tri-substitution on the triazine core. nih.gov

Assembly of Substituted Aromatic and Polycyclic Systems

The aromatic ring of this compound can be further functionalized to create more complex aromatic and polycyclic structures. The presence of the fluorine and amino groups can direct the regioselectivity of electrophilic aromatic substitution reactions. More commonly, the amino group can be converted to other functional groups that are amenable to cross-coupling reactions.

For instance, diazotization of the amino group followed by a Sandmeyer reaction can introduce a variety of substituents, such as halogens (Cl, Br, I), a cyano group, or a hydroxyl group. These newly installed functional groups, particularly halogens, can then participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds, thereby assembling more elaborate substituted aromatic and polycyclic systems.

Precursor for Functional Organic Materials (excluding material properties)

The synthesis of functional organic materials often relies on the use of well-defined molecular building blocks that can be polymerized or assembled into larger architectures. This compound can serve as a precursor to such building blocks. The amino and carboxylic acid functionalities (after deprotection) can be used to form amide or ester linkages, leading to the formation of polymers like polyamides or polyesters. The fluorine atom can be a desirable feature in these materials, influencing their electronic properties and intermolecular interactions.

For example, the corresponding diaminobiphenyl derivative, which could be synthesized from this compound, could serve as a monomer for the synthesis of high-performance polymers. The synthesis of such monomers would involve the strategic modification of the initial fluorinated aminobenzoate.

Design and Synthesis of Ligands for Catalysis (focus on chemical synthesis and structure)

The development of new catalysts often requires the synthesis of novel ligands that can coordinate to a metal center and modulate its reactivity. The structural features of this compound make it a potential starting point for the synthesis of such ligands.

The amino group can be a coordination site itself or can be elaborated into a more complex chelating system. For example, reaction of the amino group with phosphines or other donor groups can create bidentate or tridentate ligands. The aromatic backbone provides a rigid scaffold for positioning these donor atoms in a specific geometry around a metal center. The fluorine atom and the tert-butyl ester group can be used to tune the steric and electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the catalyst. The synthesis of tridentate pyridine-linked phenol-based ligands has been reported, demonstrating a general strategy for creating complex ligand architectures. researchgate.net

Development of Chemical Scaffolds for Drug Discovery Research

This compound has emerged as a critical starting material and intermediate in the synthesis of complex heterocyclic scaffolds, particularly those designed for drug discovery research. Its unique structural features, including the fluorine substituent and the protected amine and carboxylic acid functionalities, make it an attractive building block for creating diverse molecular architectures with potential therapeutic applications. This section focuses on the synthetic routes and molecular design principles that leverage this compound for the development of novel chemical scaffolds, with a significant emphasis on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a class of compounds recognized for their potent kinase inhibitory activity. nih.govnih.gov

Synthetic Routes to Pyrazolo[1,5-a]pyrimidine Scaffolds

The primary strategy for constructing pyrazolo[1,5-a]pyrimidine scaffolds from this compound involves a multi-step synthesis that first transforms the initial building block into a key aminopyrazole intermediate. This intermediate then undergoes a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound or its equivalent to form the fused heterocyclic system.

A general synthetic pathway commences with the conversion of this compound to a corresponding hydrazine (B178648) derivative. This is typically followed by reaction with a β-ketonitrile or a similar substrate to construct the pyrazole (B372694) ring, yielding a 5-aminopyrazole intermediate. The crucial cyclization step to form the pyrazolo[1,5-a]pyrimidine core is then achieved by reacting the aminopyrazole with various β-dicarbonyl compounds, enaminones, or other biselectrophilic systems. nih.gov The reaction conditions for this cyclization can be varied, with some methods employing microwave irradiation to reduce reaction times. nih.gov

For instance, the reaction of a 5-aminopyrazole with a β-diketone can be controlled to achieve specific regioselectivity, which is crucial for the final biological activity of the molecule. nih.gov The choice of substituents on the dicarbonyl component allows for the introduction of diverse functional groups at various positions of the pyrazolo[1,5-a]pyrimidine ring, enabling extensive structure-activity relationship (SAR) studies.

Molecular Design Principles

The design of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors often revolves around creating molecules that can effectively compete with ATP for binding to the kinase active site. nih.govmdpi.com The pyrazolo[1,5-a]pyrimidine core itself serves as a robust scaffold that can be extensively functionalized to achieve high potency and selectivity against various protein kinases.

The incorporation of the 4-fluorophenyl moiety, derived from this compound, plays a significant role in the molecular design. The fluorine atom, with its high electronegativity and small size, can modulate the electronic properties of the phenyl ring and participate in favorable interactions within the kinase active site, such as hydrogen bonding or dipolar interactions, which can enhance binding affinity. mdpi.com Furthermore, the presence of fluorine can improve the metabolic stability and pharmacokinetic properties of the resulting compounds.

Molecular docking simulations have been employed to understand the binding modes of these inhibitors. These studies often reveal that the pyrazolo[1,5-a]pyrimidine core establishes key hydrogen bonds with backbone residues in the hinge region of the kinase domain, mimicking the interactions of the adenine (B156593) part of ATP. mdpi.comnih.gov The substituents on the scaffold then occupy adjacent hydrophobic pockets, and the strategic placement of groups like the 4-fluorophenyl moiety can lead to additional favorable interactions, thereby increasing the inhibitory potency.

Research Findings and Data

The utility of this compound as a precursor for potent kinase inhibitors is well-documented in the scientific literature. Numerous studies have reported the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives with significant activity against a range of kinase targets implicated in cancer and other diseases.

For example, a series of 2-(anilinyl)pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). mdpi.comnih.gov In this research, compounds bearing different aryl substituents at the 7-position, derived from the variation of the enaminone reactant, exhibited a range of inhibitory activities. The data from these studies highlight the importance of the substitution pattern on the pyrazolo[1,5-a]pyrimidine core for achieving dual-target inhibition.

| Compound | R Group (at position 7) | CDK2 IC50 (µM) | TRKA IC50 (µM) |

|---|---|---|---|

| 6s | Furan-2-yl | 0.45 | 0.23 |

| 6t | Thiophen-2-yl | 0.09 | 0.45 |

| Ribociclib (Reference) | - | 0.07 | - |

| Larotrectinib (Reference) | - | - | 0.07 |

Data sourced from a study on dual inhibitors of CDK2 and TRKA kinases. mdpi.com

In another study, pyrazolo[1,5-a]pyrimidine derivatives were investigated as inhibitors of the EGFR kinase enzyme. nih.gov The substitution pattern on the phenyl ring at the 7-position was found to be critical for activity, with a 4-chlorophenyl substituent showing significant potency.

| Compound | Substitution on Phenyl Ring (at position 7) | EGFR Inhibition % (at 25 nM) | EGFR IC50 (nM) |

|---|---|---|---|

| 9b | 4-Chloro | 81.72 | 8.4 |

| Sorafenib (Reference) | - | - | - |

Data sourced from a study on novel pyrazolo[1,5-a]pyrimidines as tyrosine kinase inhibitors. nih.gov

Furthermore, research into pyrazolo[1,5-a]pyrimidines as anticancer agents has demonstrated the impact of substituents on their cytotoxic effects against various cancer cell lines. For instance, a p-chloro substituted derivative exhibited excellent anti-proliferative effects against multiple cell lines. ekb.eg

| Compound | Substitution on Phenyl Ring (at position 7) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|---|---|

| 4b | 4-Chloro | 0.14 | 0.72 | 2.33 |

| Doxorubicin (Reference) | - | 3.67 | 2.28 | 2.62 |

Data sourced from a study on the anticancer activity of new pyrazolo[1,5-a]pyrimidine derivatives. ekb.eg

These findings underscore the versatility of the pyrazolo[1,5-a]pyrimidine scaffold and the strategic importance of utilizing building blocks like this compound in the design and synthesis of potent and selective kinase inhibitors for therapeutic applications. The ability to systematically modify the structure and evaluate the resulting impact on biological activity is a cornerstone of modern drug discovery, and this compound provides a valuable entry point into this iterative process.

Computational and Theoretical Investigations of Tert Butyl 2 Amino 4 Fluorobenzoate and Its Reactivity

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. For Tert-butyl 2-amino-4-fluorobenzoate (B8507550), DFT calculations would provide valuable insights into its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For Tert-butyl 2-amino-4-fluorobenzoate, the HOMO would likely be localized on the electron-rich amino group and the benzene (B151609) ring, while the LUMO would be distributed over the electron-withdrawing ester group and the fluorinated ring.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This data is illustrative and not based on actual published calculations.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, as well as the fluorine atom, due to the high electronegativity of these atoms. Positive potential would likely be concentrated on the hydrogen atoms of the amino group and the tert-butyl group. This information helps in predicting how the molecule will interact with other reagents.

Electron Density Distribution and Charge Analysis

Analysis of the electron density distribution provides a quantitative measure of the charge at each atomic center in the molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate these partial charges. This analysis would reveal how the electron density is polarized within this compound due to the presence of the electronegative fluorine, oxygen, and nitrogen atoms, and the electron-donating amino and tert-butyl groups. The distribution of charges influences the molecule's dipole moment and its interaction with polar solvents and other molecules.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For this compound, this would involve studying the rotation around the single bonds, particularly the C-N bond of the amino group and the C-O bond of the ester group. The presence of the bulky tert-butyl group can create steric hindrance, influencing the preferred conformation.

Furthermore, intramolecular interactions, such as hydrogen bonding between the amino group's hydrogen atoms and the ester group's oxygen atom or the fluorine atom, could play a significant role in stabilizing certain conformations. Computational modeling can predict the relative energies of different conformers and identify the global minimum energy structure, which is the most populated conformation at equilibrium.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, chemists can identify the transition state structures, which are the energy maxima along the reaction coordinate, and determine the activation energies.

For example, the reactivity of the amino group in nucleophilic substitution reactions or the susceptibility of the aromatic ring to electrophilic substitution could be investigated. This type of analysis provides a deeper understanding of the reaction kinetics and thermodynamics, aiding in the optimization of reaction conditions and the prediction of product distributions.

Prediction of Spectroscopic Parameters to Aid Mechanistic Studies (excluding basic identification)

Quantum chemical calculations can predict various spectroscopic parameters that can be compared with experimental data to support mechanistic studies. Beyond basic identification, these predicted parameters can provide detailed structural information. For instance, calculated NMR chemical shifts can help in assigning the signals in an experimental spectrum and can be sensitive to the electronic environment of the nuclei, providing clues about bonding and charge distribution. Similarly, predicted vibrational frequencies (IR and Raman) can be correlated with specific molecular motions, and changes in these frequencies upon reaction or complexation can be used to probe the reaction mechanism.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

In Silico Design Principles for Rational Modification and Derivatization

The rational modification and derivatization of this compound are guided by several key in silico design principles. These computational strategies aim to optimize the molecule's properties, such as target binding affinity, selectivity, and pharmacokinetic profile, by making informed structural changes. The core of these principles lies in understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) through various computational techniques, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations.

A primary strategy involves the exploration of the electronic and steric effects of substituents on the aminobenzoate scaffold. The introduction of fluorine, for instance, is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov Computational studies on related fluorinated compounds have shown that fluorine's high electronegativity and small atomic radius can lead to favorable interactions with biological targets. nih.gov For this compound, in silico approaches can predict how additional fluorine atoms or other electron-withdrawing groups at different positions on the phenyl ring might modulate the molecule's electronic distribution and, consequently, its biological activity.

Molecular docking simulations are a cornerstone of the rational design process for this compound. By modeling the interaction of this compound and its virtual derivatives with the active site of a target protein, researchers can predict binding conformations and estimate binding affinities. For example, in the design of kinase inhibitors, docking studies have been instrumental in identifying key hydrogen bond interactions and hydrophobic contacts that are crucial for potent inhibition. nih.gov Similar approaches can be applied to this compound to design derivatives with improved binding to a specific target. This involves identifying key amino acid residues in the binding pocket that can form favorable interactions with modified parts of the molecule.

Quantitative Structure-Activity Relationship (QSAR) models provide another layer of guidance for derivatization. By building a mathematical model that correlates the structural features of a series of compounds with their biological activity, QSAR can predict the activity of novel, untested derivatives. rutgers.edu For this compound, a QSAR study might involve generating a set of virtual derivatives with varying substituents on the phenyl ring and the amino group. Descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity) would be calculated for each derivative and correlated with a known biological activity. The resulting QSAR model can then be used to prioritize the synthesis of derivatives with the highest predicted activity.

Molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-receptor interactions. While docking provides a static snapshot of the binding pose, MD simulations can explore the conformational flexibility of both the ligand and the protein, providing a more realistic picture of the binding event and the stability of the complex over time. For derivatives of this compound, MD simulations can help to assess the stability of the binding pose predicted by docking and to identify key interactions that are maintained throughout the simulation.

The strategic modification of the tert-butyl ester group is another important consideration. This group can influence the compound's solubility, metabolic stability, and cell permeability. In silico models can be used to predict how replacing the tert-butyl group with other esters or amides might affect these pharmacokinetic properties. For instance, replacing it with a more polar group could enhance aqueous solubility, while a bulkier, more lipophilic group might improve membrane permeability.

Table 1: Hypothetical In Silico Screening of this compound Derivatives

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) | Predicted Aqueous Solubility (mg/L) |

| TBF-001 | Parent Compound | -7.5 | 3.2 | 50 |

| TBF-002 | Addition of a second fluorine at C5 | -8.2 | 3.5 | 40 |

| TBF-003 | Replacement of tert-butyl with isopropyl | -7.3 | 2.8 | 75 |

| TBF-004 | Acetylation of the amino group | -6.8 | 2.9 | 60 |

| TBF-005 | Replacement of fluorine with chlorine | -7.6 | 3.6 | 45 |

Table 2: Key Computational Parameters for Rational Derivatization

| Computational Method | Key Parameter | Application in Derivatization |

| Molecular Docking | Binding Energy/Score | Predicts the affinity of a derivative for its target. |

| Hydrogen Bond Analysis | Identifies key interactions to maintain or enhance. | |

| QSAR | Predictive r² | Indicates the predictive power of the model for new derivatives. |

| Molecular Descriptors (e.g., logP, pKa) | Guides modifications to improve physicochemical properties. | |

| Molecular Dynamics | RMSD (Root Mean Square Deviation) | Assesses the stability of the ligand-protein complex. |

| Interaction Fingerprints | Tracks the persistence of key interactions over time. |

Advanced Analytical Methodologies for Mechanistic Elucidation of Tert Butyl 2 Amino 4 Fluorobenzoate Transformations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for monitoring the transformation of tert-butyl 2-amino-4-fluorobenzoate (B8507550) and identifying transient intermediates. The distinct chemical environments of the protons (¹H) and carbons (¹³C) in the molecule allow for detailed structural analysis in solution.

The tert-butyl group, in particular, serves as an excellent probe due to its nine equivalent protons, which give rise to a sharp, intense singlet in the ¹H NMR spectrum. nih.govnih.gov This signal is typically found in a region with few overlaps from other protein or reactant signals, making it easy to track. nih.govnih.gov During a reaction, changes in the chemical shift, intensity, or line shape of the signals corresponding to the aromatic protons, the amino group, and the tert-butyl ester can be quantitatively monitored.

For reaction monitoring, a known amount of an internal standard, a compound that does not react with the starting materials or products, is added to the reaction mixture. youtube.com By comparing the integral of a reactant or product peak to the integral of the internal standard's peak, the concentration of the species of interest can be determined at various time points. This allows for the calculation of reaction rates and yields without the need for sample isolation. youtube.comresearchgate.net

Furthermore, advanced NMR techniques like 2D NMR (e.g., COSY, HSQC) can establish connectivity between protons and carbons, which is invaluable for confirming the structure of intermediates and the final product. Variable temperature (VT) NMR studies can also provide information on dynamic processes, such as rotational barriers around specific bonds. mst.edu For example, in a related carbamate (B1207046), VT-NMR was used to determine the energy barrier for E/Z isomerization. mst.edu

¹H NMR Spectral Data for a Structurally Related Carbamate

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

|---|---|---|

| Tert-butyl (4-aminophenyl)carbamate | CDCl₃ | 7.13 (d, J = 8Hz, 2H), 6.64 (d, J = 8Hz, 2H), 6.30 (bs, 1H), 3.20 (bs, 2H), 1.50 (s, 9H) |

| Tert-butyl (2-aminophenyl)carbamate | CDCl₃ | 7.25 (d, J = 8Hz, 1H), 7.01 (m, 1H), 6.80 (m, 2H), 6.22 (bs, 1H), 3.72 (bs, 2H), 1.51 (s, 9H) |

Data sourced from a study on N-tert-butyloxycarbonylation of amines. rsc.org

Mass Spectrometry (MS) Techniques for Reaction Pathway Analysis and Product Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the identity of tert-butyl 2-amino-4-fluorobenzoate and its transformation products. It provides a precise mass-to-charge ratio (m/z), which directly corresponds to the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy, distinguishing between compounds with the same nominal mass. eurjchem.com

During a reaction, MS can be used to identify the starting material, intermediates, and the final product within the reaction mixture. By tracking the appearance and disappearance of specific m/z values over time, a reaction pathway can be proposed. For instance, the consumption of the reactant with m/z corresponding to this compound and the emergence of a new signal for the product can be clearly observed.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. In this technique, a specific ion (e.g., the molecular ion of an intermediate) is selected and fragmented, and the m/z of the resulting fragments are analyzed. The fragmentation pattern is like a fingerprint for the molecule and can be used to pinpoint where structural changes have occurred during a transformation.

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 212.10814 | 145.2 |

| [M+Na]⁺ | 234.09008 | 153.5 |

| [M-H]⁻ | 210.09358 | 147.7 |

| [M+K]⁺ | 250.06402 | 151.7 |

| [M]⁺ | 211.10031 | 144.6 |

Data obtained from PubChemLite, calculated using CCSbase. uni.lu

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

The analysis of a single crystal provides an electron density map from which the positions of the atoms can be determined. This allows for the unambiguous confirmation of the compound's structure and stereochemistry. Furthermore, the crystal packing reveals how molecules interact with each other in the solid state, showing intermolecular forces such as hydrogen bonds and π-stacking. mdpi.comdergipark.org.tr For example, in the crystal structure of a related triazolo-pyridazino-indole, C-H...π interactions were found to stabilize the crystal structure. mdpi.com